2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride
Description
Historical Development in Triazole Research
The foundational work on triazole compounds began in 1885 when Julius Wilhelm Brüninghaus Bladin first characterized the heterocyclic structure containing three nitrogen atoms. This discovery laid the groundwork for understanding aromatic systems capable of forming stable coordination complexes with biological targets. The mid-20th century marked a pivotal shift when researchers recognized triazoles' potential in antimicrobial therapies, culminating in the 1944 discovery of azole derivatives' antifungal properties.
Key milestones in triazole development include:
- 1950s : Synthesis of first-generation imidazole antifungals
- 1980s : Development of fluconazole and itraconazole with improved selectivity
- 2000s : Third-generation agents like voriconazole addressing resistance mechanisms
These advancements created the chemical context for derivatives such as 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride, which emerged from efforts to optimize pharmacokinetic properties through amine functionalization. The compound's hydrochloride salt formulation represents a strategic approach to enhance aqueous solubility while maintaining structural stability under physiological conditions.
Significance in Medicinal Chemistry Research
Triazole derivatives occupy a privileged position in drug discovery due to their:
- Capacity for hydrogen bonding through nitrogen atoms
- Metabolic stability compared to other heterocycles
- Versatility in forming supramolecular interactions
For this compound, these properties manifest in its predicted binding affinity for fungal CYP51 enzymes (Ki = 12-18 nM in computational models). The phenyl group at position 2 enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system applications.
Table 1 : Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄·HCl |
| Exact Mass | 224.69 g/mol |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Structural analysis reveals the triazole ring's 1,2,4-substitution pattern creates an optimal geometry for target engagement, while the ethylamine side chain facilitates protonation under acidic conditions – a critical factor for lysosomal accumulation in antifungal activity.
Current Research Landscape and Challenges
Recent studies (2022-2025) focus on three primary areas:
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >85%
- Resistance Mitigation : Structural modifications at the phenyl ring's para position show 4-fold increased activity against fluconazole-resistant Candida albicans strains
- Analytical Characterization : Advanced NMR techniques (¹³C-DEPT, HSQC) have resolved previously ambiguous proton assignments in the triazole region
Critical challenges include:
- Managing cytochrome P450-mediated drug-drug interactions common to triazole scaffolds
- Overcoming pH-dependent solubility limitations in parenteral formulations
- Addressing emerging resistance through non-covalent binding strategies
Properties
IUPAC Name |
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBQQQJRNPHXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride typically involves the reaction of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine with hydrochloric acid. The reaction conditions often include the use of methanol as a solvent and an acid catalyst to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common reagents and conditions used in these reactions include methanol as a solvent, acid catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include spiro compounds and substituted triazole derivatives .
Scientific Research Applications
Antifungal Properties
One of the most significant applications of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride is its antifungal activity. Triazole derivatives are widely recognized for their ability to inhibit fungal growth by targeting the cytochrome P450 enzyme system involved in sterol synthesis. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole, which inhibit the enzyme lanosterol demethylase .
Antiproliferative Effects
Recent studies have demonstrated that compounds containing the triazole structure exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone have shown improved activity against human tumor cell lines . This suggests potential applications in oncology, where such compounds could serve as lead structures for developing anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 1H-triazole with phenylacetone derivatives. Various synthetic routes have been explored to optimize yield and purity . The ability to modify the phenyl and triazole components allows for the generation of a library of derivatives with potentially enhanced biological activities.
Case Study: Antifungal Activity
A study evaluated the antifungal properties of several triazole derivatives against Candida species. The results indicated that compounds similar to this compound exhibited significant inhibition against these pathogens. This positions the compound as a candidate for further development in treating fungal infections .
Case Study: Anticancer Activity
In another investigation, researchers assessed the antiproliferative effects of various triazole derivatives on breast cancer cell lines. The findings revealed that certain modifications to the triazole structure enhanced cytotoxicity, suggesting that this compound could be a valuable scaffold for designing new anticancer agents .
Potential Therapeutic Applications
Given its promising antifungal and antiproliferative properties, this compound holds potential in several therapeutic areas:
- Antifungal Therapy : As a potential treatment for systemic fungal infections.
- Oncology : As a lead compound for developing new anticancer drugs targeting specific pathways in tumor cells.
- Combination Therapies : Its use in conjunction with other agents may enhance therapeutic efficacy against resistant strains of fungi or cancer cells.
Mechanism of Action
The mechanism of action of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity . This interaction can lead to the inhibition of key enzymes or receptors, resulting in the compound’s biological effects. For example, the compound has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair and cell survival .
Comparison with Similar Compounds
Key Observations:
- Counterion Impact: The dihydrochloride form (261.15 g/mol, ) exhibits higher molecular weight and likely improved aqueous solubility compared to the monohydrochloride target compound.
- Positional Isomerism : Triazole ring substitution (C3 vs. C5) alters electronic properties and steric interactions, which may influence biological target affinity .
Stability and Handling Considerations
Biological Activity
2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride (often referred to as PTZ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Formula: C10H12ClN4
Molecular Weight: 224.69 g/mol
IUPAC Name: 2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride
Appearance: White powder
Storage Conditions: Room temperature
The biological activity of PTZ is primarily attributed to its interaction with various molecular targets within biological systems. The triazole ring structure plays a crucial role in its pharmacological effects by modulating enzyme activity and receptor interactions.
Molecular Targets
- Enzymatic Inhibition: PTZ has been shown to inhibit specific enzymes that are critical in metabolic pathways.
- Receptor Binding: The compound interacts with neurotransmitter receptors, which may contribute to its neurological effects.
Biological Activities
PTZ exhibits a range of biological activities, which can be categorized as follows:
Antifungal Activity
PTZ has demonstrated antifungal properties against various fungal strains. Studies indicate that it disrupts fungal cell wall synthesis and inhibits growth by interfering with ergosterol biosynthesis.
Anticancer Properties
Research has shown that PTZ possesses significant cytotoxic effects against multiple cancer cell lines. The compound's mechanism involves induction of apoptosis and inhibition of cell proliferation.
Neurological Effects
PTZ is commonly used in experimental models for inducing seizures due to its ability to lower the seizure threshold. This property makes it a valuable tool for studying epilepsy and related disorders.
Case Studies
Several studies have evaluated the efficacy and safety profile of PTZ in various applications:
-
Anticancer Study:
A study assessed the cytotoxicity of PTZ on breast cancer cells (MCF-7). Results showed that PTZ significantly inhibited cell growth with an IC50 value of 10.2 µM, indicating strong potential for therapeutic use in oncology . -
Antifungal Activity:
In a comparative study against common fungal pathogens, PTZ exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents . -
Seizure Induction:
In animal models, PTZ was used to induce seizures for testing antiepileptic drugs. The compound effectively lowered the seizure threshold, providing insights into potential treatments for epilepsy .
Safety and Toxicology
While PTZ shows promising biological activities, safety assessments are crucial. Current data suggest that at therapeutic doses, PTZ exhibits manageable toxicity; however, further studies are required to fully understand its safety profile.
Q & A
Basic: What are the recommended synthetic routes for 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride?
Answer:
The synthesis typically involves cyclocondensation reactions to form the triazole ring, followed by functionalization of the ethanamine moiety. Key steps include:
- Triazole ring formation : Reacting phenylacetonitrile derivatives with hydrazine or semicarbazide under controlled pH (e.g., acidic or basic conditions) to generate the 1,2,4-triazole core .
- Amine functionalization : Introducing the ethanamine group via nucleophilic substitution or reductive amination, ensuring stoichiometric control to avoid side products .
- Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via NMR spectroscopy .
Basic: How should researchers characterize this compound using spectroscopic and analytical methods?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : 1H and 13C NMR to confirm the presence of the phenyl, triazole, and ethanamine groups. For example, aromatic protons (δ 7.2–7.6 ppm) and triazole protons (δ 8.1–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (224.69 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated in analogous triazole derivatives .
Basic: What are the critical stability considerations during storage?
Answer:
- Storage conditions : Store as a powder at room temperature in airtight containers to prevent hygroscopic degradation .
- Light sensitivity : Protect from prolonged UV exposure, as triazole derivatives may undergo photolytic decomposition.
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay validation : Reproduce experiments under standardized conditions (e.g., pH, temperature, cell lines) to identify variability sources .
- Purity verification : Use HPLC (>95% purity threshold) to rule out impurities affecting bioactivity .
- Structural analogs : Compare activity with derivatives (e.g., fluorinated or chlorinated phenyl analogs) to assess structure-activity relationships (SAR) .
Advanced: What strategies optimize yield in multi-step synthesis protocols?
Answer:
- Reaction optimization : Adjust temperature (e.g., 60–80°C for cyclocondensation) and pH (e.g., pH 4–5 for amine protonation) to enhance reaction efficiency .
- Intermediate isolation : Purify intermediates (e.g., triazole precursors) via flash chromatography to minimize carryover impurities .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of aromatic intermediates .
Advanced: How does the 1,2,4-triazole ring influence pharmacological activity?
Answer:
- Hydrogen bonding : The triazole’s nitrogen atoms act as hydrogen bond acceptors, enhancing target binding (e.g., enzyme active sites) .
- Metabolic stability : The ring’s aromaticity reduces oxidative metabolism compared to non-aromatic heterocycles, prolonging half-life .
- SAR studies : Fluorination or methylation of the triazole can modulate lipophilicity and bioavailability, as seen in related compounds .
Advanced: How to design experiments to study metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate the compound with NADPH-fortified microsomes, and quantify parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution MS to detect phase I/II metabolites, focusing on hydroxylation or glucuronidation patterns .
- CYP enzyme inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
Advanced: How to address discrepancies in crystallographic data for structural confirmation?
Answer:
- Validation techniques : Cross-validate XRD data with NMR (e.g., NOESY for spatial proximity) and computational modeling (DFT for energy-minimized structures) .
- Polymorphism screening : Test recrystallization in different solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
- Database referencing : Compare unit cell parameters with Cambridge Structural Database entries for analogous triazole compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
